ATX-100 is classified as a cationic lipid. Cationic lipids are positively charged molecules that facilitate the encapsulation and delivery of nucleic acids by forming complexes with negatively charged RNA or DNA. This property enhances the stability and bioavailability of therapeutic agents. The synthesis of ATX-100 involves a reaction between 3-(dimethylamino)propylamine and carbon disulfide to create a thiocarbamate intermediate, which is further processed to yield the final product .
The synthesis of ATX-100 can be outlined as follows:
The synthesis process involves careful monitoring of reaction parameters such as temperature and time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of ATX-100 .
The molecular structure of ATX-100 features a hydrophobic tail that aids in membrane fusion and a cationic head that facilitates interaction with nucleic acids. The specific arrangement of these components allows for effective encapsulation of RNA molecules within lipid nanoparticles.
The molecular formula for ATX-100 is C₁₃H₁₈N₂S, indicating the presence of sulfur in its structure due to the thiocarbamate linkage. The molecular weight is approximately 246.36 g/mol, which contributes to its physical properties relevant for formulation in drug delivery systems .
ATX-100 participates in several chemical reactions, primarily involving lipid self-assembly and interaction with nucleic acids:
The efficiency of ATX-100 in forming stable lipid nanoparticles can be quantitatively assessed using dynamic light scattering techniques, which measure particle size distribution and zeta potential to evaluate stability .
The mechanism by which ATX-100 delivers RNA involves several key steps:
Studies have shown that lipids like ATX-100 enhance transfection efficiency significantly compared to traditional methods, making them valuable tools in gene therapy applications .
ATX-100 is characterized by:
Key chemical properties include:
These properties make it suitable for various formulations aimed at enhancing therapeutic efficacy through improved delivery mechanisms .
ATX-100 has significant applications in scientific research and therapeutic development:
ATX-100 (chemical name: 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate; CAS 2230647-37-5) is a thiocarbamate-based ionizable lipid with a molecular weight of 755.23 g/mol (C₄₄H₈₆N₂O₅S) [1] [8]. Its architecture features a tertiary amine headgroup and asymmetric hydrocarbon tails (C18:0/C16:0), which confer pH-dependent ionization critical for nucleic acid complexation. At acidic pH (≤6.3), the tertiary amine protonates, acquiring a positive charge that electrostatically binds phosphate groups of small interfering ribonucleic acid or messenger ribonucleic acid. This facilitates condensation into stable ribonucleic acid-lipid polyplexes during lipid nanoparticle self-assembly [1] [6].
The thiocarbamate linkage within ATX-100 enhances molecular stability and biodegradability compared to ester-based cationic lipids. This structural motif promotes hydrogen bonding with adjacent lipids and cholesterol, augmenting membrane fluidity and ribonucleic acid payload accommodation. In vitro studies demonstrate that ATX-100-based lipid nanoparticles achieve >95% encapsulation efficiency for messenger ribonucleic acid at nitrogen-to-phosphate (N:P) ratios of 4:1, outperforming conventional cationic lipids like DOTAP (N:N-Di-n-octadecyl-N,N-dihydroxyethyl ammonium bromide) [6] [8].
Table 1: Molecular Characteristics Influencing Ribonucleic Acid Complexation
Property | ATX-100 | DLin-MC3-DMA | DD (DLin-DMA) |
---|---|---|---|
Headgroup | Tertiary amine | Tertiary amine | Tertiary amine |
Linker Chemistry | Thiocarbamate | Ester | Carbamate |
pKa | 6.3 | 6.7 | 5.8 |
Encapsulation Efficiency (%) | >95 | 85–90 | 75–80 |
Molecular Weight (g/mol) | 755.23 | 867.92 | 679.95 |
The self-assembly of ATX-100 into functional lipid nanoparticles is governed by pH-responsive phase behavior. Synchrotron X-ray scattering reveals that ATX-100/cholesterol mixtures undergo sequential lyotropic transitions as pH decreases:
The critical Fd3ₘ → H꜀ᴵ꜀ transition at pH 6.0 coincides with ATX-100’s pKa (6.3), enabling endosomal escape. This transition involves reorganization from spherical micelles to hexagonal cylinders, generating negative curvature strain that destabilizes endosomal membranes. Notably, ATX-100 exhibits a 15% larger d-spacing (4.8 nm vs. 4.2 nm in DLin-DMA) during this phase change, indicating superior hydration and membrane fusion capacity [4].
When complexed with polyadenylic acid (a messenger ribonucleic acid surrogate), ATX-100/cholesterol mixtures segregate into two coexisting phases:
Table 2: pH-Dependent Phase Behavior of ATX-100/Cholesterol (60:40 Molar Ratio)
pH | Dominant Phase | d-Spacing (nm) | Biological Relevance |
---|---|---|---|
7.4 | Isotropic inverse micellar | N/A | Blood circulation stability |
6.5 | Cubic Fd3ₘ micellar | 4.6 | Early endosome targeting |
6.0 | Inverse hexagonal (H꜀ᴵ꜀) | 4.8 | Endosomal membrane fusion |
5.5 | Bicontinuous cubic Pn3m | 5.2 | Late endosome/lysosome escape |
ATX-100 demonstrates superior endosomal escape kinetics compared to benchmark ionizable lipids. In vivo studies quantifying enhanced green fluorescent protein expression reveal that lipid nanoparticles formulated with ATX-100 achieve 97% factor VII gene knockdown in murine hepatocytes at 0.03 milligrams per kilogram intravenous dose, surpassing DLin-MC3-DMA (92%) and DLin-DMA (78%) at equivalent doses [4] [8]. This efficiency correlates with three structural advantages:
Table 3: Endosomal Escape Efficiency Metrics of Ionizable Lipids
Parameter | ATX-100 | DLin-MC3-DMA | DLin-DMA |
---|---|---|---|
Fd3ₘ → H꜀ᴵ꜀ Transition pH | 6.0 | 6.2 | 5.7 |
Transition Half-time (min) | 2.0 | 3.5 | 6.8 |
Hydration Volume (ų) | 318 | 258 | 224 |
Factor VII Knockdown (%) | 97 | 92 | 78 |
eGFP Expression Onset | 4 hours | 6 hours | 12 hours |
The delayed in vitro enhanced green fluorescent protein expression onset observed with DLin-DMA lipid nanoparticles (12 hours post-transfection versus 4 hours for ATX-100) corroborates its suboptimal phase transition behavior. Fluorescence resonance energy transfer assays confirm that ATX-100 lipid nanoparticles achieve 89% endosomal membrane fusion at 60 minutes, whereas DLin-MC3-DMA and DLin-DMA reach only 76% and 52%, respectively [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0